2-(7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-5-methoxyphenol
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Overview
Description
2-(7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-5-methoxyphenol is a complex organic compound featuring a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold
Scientific Research Applications
2-(7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-5-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in diseases like cancer
Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of other valuable compounds
Mechanism of Action
Target of action
These compounds primarily target Cyclin-Dependent Kinase 2 (CDK2), a protein kinase that plays a crucial role in cell cycle regulation .
Mode of action
The compounds interact with CDK2, inhibiting its activity. This inhibition can lead to alterations in cell cycle progression, potentially inducing apoptosis within certain cell types .
Biochemical pathways
By inhibiting CDK2, these compounds affect the cell cycle regulation pathway. This can lead to a halt in cell proliferation, particularly in cancer cells .
Result of action
The inhibition of CDK2 by these compounds can lead to significant cytotoxic activities against certain cell lines, including MCF-7 and HCT-116 .
Future Directions
The future directions for this compound could involve further investigations into its potential as a CDK2 inhibitor . This could include more detailed studies into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more information on its safety and hazards would be beneficial.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-5-methoxyphenol typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-5-methoxyphenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation might yield oxides of the original compound, while substitution reactions could introduce new functional groups into the molecule .
Comparison with Similar Compounds
Similar Compounds
2-(7-(2,3-dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-3-methoxyphenol: This compound is structurally similar but differs in the position and type of substituents on the phenyl ring.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the pyrazolo-pyrimidine scaffold but have different substituents and biological activities
Uniqueness
2-(7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-5-methoxyphenol is unique due to its specific substitution pattern and the presence of both methoxy and dimethylphenyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[10-(2,4-dimethylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]-5-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O2/c1-12-4-7-17(13(2)8-12)27-20-16(10-23-27)21-24-19(25-26(21)11-22-20)15-6-5-14(29-3)9-18(15)28/h4-11,28H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPYSWTWMZTMJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=C(C=C(C=C5)OC)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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